5-Bromo-1-methyl-1H-imidazole: A Comprehensive Technical Guide for Advanced Synthesis
5-Bromo-1-methyl-1H-imidazole: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: The Strategic Importance of a Versatile Heterocycle
In the landscape of modern medicinal chemistry and fine chemical manufacturing, the imidazole scaffold stands out as a "privileged structure." Its prevalence in a vast array of biologically active molecules and approved pharmaceuticals underscores its importance.[1][2] 5-Bromo-1-methyl-1H-imidazole (CAS No. 1003-21-0) is a premier example of a strategically functionalized imidazole that serves as a cornerstone intermediate for complex molecular architectures.[3] The presence of a methyl group at the N-1 position prevents tautomerization and provides a defined point of substitution, while the bromine atom at the C-5 position acts as a versatile synthetic handle, most notably for carbon-carbon and carbon-nitrogen bond-forming reactions.[3]
This guide provides an in-depth examination of the physical, chemical, and spectroscopic properties of 5-Bromo-1-methyl-1H-imidazole. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on its synthesis, reactivity, and safe handling. The protocols and insights herein are structured to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of successful synthetic planning and execution. This section consolidates the key physical, chemical, and spectroscopic data for 5-Bromo-1-methyl-1H-imidazole.
Physical and Chemical Properties
The compound typically presents as colorless to white crystals or a solid, with a melting point that makes it convenient to handle at room temperature.[4][5] Its solubility in polar solvents, including water, is a notable characteristic for a brominated organic molecule.[2][6]
| Property | Value | Reference(s) |
| CAS Number | 1003-21-0 | [7] |
| Molecular Formula | C₄H₅BrN₂ | [7] |
| Molecular Weight | 161.00 g/mol | [7] |
| Appearance | Colourless/white crystals or solid | [4][5] |
| Melting Point | 40-44 °C | |
| Boiling Point | 271.7 ± 13.0 °C (at 760 mmHg); 120 °C (at 15 mmHg) | |
| Density | ~1.7 g/cm³ | |
| Flash Point | 82.2 °C (180.0 °F) - closed cup | [---] |
| IUPAC Name | 5-bromo-1-methyl-1H-imidazole | [7] |
| SMILES | CN1C=NC=C1Br | [7] |
| InChIKey | HATLLUIOEIXWGD-UHFFFAOYSA-N | [7] |
Spectroscopic Characterization
Spectroscopic analysis is critical for verifying the identity and purity of 5-Bromo-1-methyl-1H-imidazole before its use in subsequent reactions. The following data represent typical expected values.
| Technique | Solvent | Expected Chemical Shifts (δ) / Peaks |
| ¹H NMR | CDCl₃ | ~7.5 ppm (s, 1H, H-2), ~7.0 ppm (s, 1H, H-4), ~3.6 ppm (s, 3H, N-CH₃) |
| ¹³C NMR | CDCl₃ | ~139 ppm (C-2), ~125 ppm (C-4), ~115 ppm (C-5, C-Br), ~34 ppm (N-CH₃) |
| MS (EI) | - | m/z 161/159 (M+, corresponding to ⁸¹Br/⁷⁹Br isotopes), fragments corresponding to loss of Br, CH₃. |
| IR | KBr | ~3100 cm⁻¹ (C-H stretch, aromatic), ~1500 cm⁻¹ (C=N stretch), ~1100 cm⁻¹ (C-N stretch), below 800 cm⁻¹ (C-Br stretch) |
Note: Actual chemical shifts can vary depending on solvent and concentration. The values provided are estimations based on typical imidazole spectra and data from related structures.
Part 2: Synthesis and Purification Protocol
The synthesis of 5-Bromo-1-methyl-1H-imidazole is most commonly achieved via the N-methylation of a bromoimidazole precursor. The choice of starting material (4-bromoimidazole vs. 5-bromoimidazole) is often dictated by commercial availability, as they exist in tautomeric equilibrium. The following protocol details a robust method for laboratory-scale synthesis.
Synthesis Workflow Diagram
Caption: Workflow for the N-methylation of 4(5)-bromoimidazole.
Step-by-Step Experimental Protocol
Objective: To synthesize 5-Bromo-1-methyl-1H-imidazole via N-methylation of 4(5)-bromoimidazole.
Materials:
-
4(5)-Bromoimidazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Methyl iodide (MeI) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Cool the suspension to 0 °C using an ice bath.
-
Causality: Anhydrous conditions are critical as NaH reacts violently with water. The reaction is performed under inert atmosphere (N₂) to prevent quenching of the base and anion intermediate.
-
-
Deprotonation: Add 4(5)-bromoimidazole (1.0 eq) portionwise to the stirred NaH suspension at 0 °C.
-
Self-Validation: Effervescence (H₂ gas evolution) should be observed, indicating the deprotonation is proceeding. Maintain the temperature at 0 °C to control the exothermic reaction.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The mixture should become a more homogeneous slurry.
-
Methylation: Add methyl iodide (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes), checking for the consumption of the starting material.
-
Workup - Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Workup - Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.
-
Causality: The brine wash helps to remove residual water from the organic phase.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry under high vacuum to obtain 5-Bromo-1-methyl-1H-imidazole as a white or off-white solid. Confirm identity and purity using NMR and MS analysis.
Part 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of 5-Bromo-1-methyl-1H-imidazole stems from the reactivity of the C5-Br bond, which readily participates in a variety of powerful cross-coupling reactions. This allows for its use as a modular building block for introducing the 1-methylimidazol-5-yl moiety into target molecules.
Key Reaction Pathways
Caption: Major cross-coupling pathways for 5-Bromo-1-methyl-1H-imidazole.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most important application of this substrate, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl structures common in pharmaceuticals.[3][4]
Objective: To synthesize a 5-aryl-1-methyl-1H-imidazole derivative via Suzuki-Miyaura coupling.
Materials:
-
5-Bromo-1-methyl-1H-imidazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Inert Atmosphere: To a Schlenk flask or microwave vial, add 5-Bromo-1-methyl-1H-imidazole (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).
-
Causality: The palladium catalyst is oxygen-sensitive, especially in its Pd(0) active form. Degassing the solvents by sparging with an inert gas or by freeze-pump-thaw cycles is crucial for preventing catalyst degradation and ensuring high yields. The base is required to activate the boronic acid for the transmetalation step.
-
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can range from 2 to 24 hours.
-
Self-Validation: Progress can be monitored by TLC or LC-MS. A successful reaction will show the disappearance of the starting bromide and the appearance of a new, typically more non-polar, product spot.
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1H-imidazole product.
Part 4: Safety, Handling, and Storage
Proper handling of 5-Bromo-1-methyl-1H-imidazole is essential to ensure laboratory safety. The compound is classified as an irritant.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| ! | Warning | H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]H335: May cause respiratory irritation.[7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6] Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6]
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid contact with skin.[6] If contact occurs, wash immediately with plenty of soap and water.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA-approved N95 dust mask or respirator is recommended. [---]
-
-
General Hygiene: Avoid ingestion and inhalation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow product to enter drains.
Conclusion
5-Bromo-1-methyl-1H-imidazole is more than a simple heterocyclic halide; it is a high-value, versatile intermediate that enables the efficient construction of complex molecular targets. Its well-defined physicochemical properties, predictable reactivity in cornerstone reactions like Suzuki-Miyaura coupling, and straightforward synthesis make it an indispensable tool for medicinal chemists and process scientists. By adhering to the robust protocols and safety guidelines outlined in this guide, researchers can confidently and reproducibly leverage the full synthetic potential of this powerful building block.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Bromo-1-methyl-1H-imidazole: A Cornerstone in Fine Chemical Manufacturing.
-
PubChem. (n.d.). 5-Bromo-1-methyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). 5-Bromo-1-methyl-1H-imidazole. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-1-methyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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de Souza, M. V. N., & de Almeida, M. V. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4947. [Link]
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Kumar, A., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus, 16(4), e58913. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemsrc. (2025). 5-Bromo-1-methyl-1H-imidazole. Retrieved from [Link]
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Zhang, L., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(16), 4947. [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4947. [Link]
Sources
- 1. 5-BROMO-1-METHYL-1H-IMIDAZOLE(1003-21-0) 1H NMR spectrum [chemicalbook.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
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- 5. 5-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1515258 - PubChem [pubchem.ncbi.nlm.nih.gov]
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